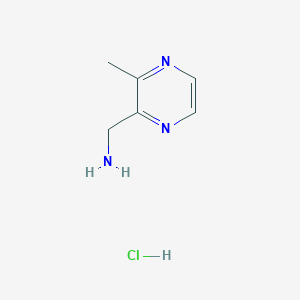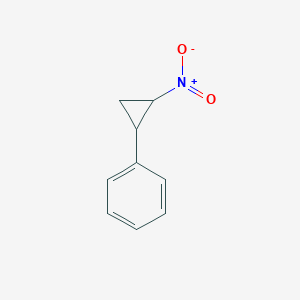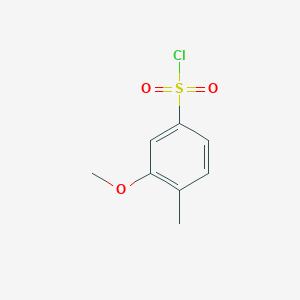
(2,5-Dimethylthiophen-3-yl)(phenyl)methanone
Overview
Description
“(2,5-Dimethylthiophen-3-yl)(phenyl)methanone” is a chemical compound with the formula C13H12OS . It is a building block used in research .
Synthesis Analysis
The synthesis of this compound involves a reaction with aluminum (III) chloride in carbon disulfide at 25℃ for about 10 minutes in an inert atmosphere . The reaction solution is then poured into 2N hydrochloric acid, extracted three times with dichloromethane, dried over anhydrous sodium sulfate, and concentrated. The resulting product is obtained as a brown oily liquid by column chromatography .Scientific Research Applications
Antimicrobial and Antioxidant Potential
(2,5-Dimethylthiophen-3-yl)(phenyl)methanone derivatives demonstrate significant antimicrobial and antioxidant activities. These compounds, synthesized through various chemical reactions, have been tested against different bacterial and fungal strains. Their effectiveness is attributed to their structural properties, which play a crucial role in their bioactivity. For example, a study by Thirunarayanan (2015) synthesized methanone derivatives with demonstrated antimicrobial and antioxidant properties using a fly-ash catalyzed cycloaddition reaction (Thirunarayanan, 2015).
Enzyme Inhibitory Activity
These compounds also show promise as enzyme inhibitors. Cetin et al. (2021) evaluated their effectiveness against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, finding that certain derivatives displayed high inhibitory activities. This suggests potential applications in treating diseases related to enzyme dysfunctions (Cetin, Türkan, Bursal, & Murahari, 2021).
Structural Studies and Applications
The structural and mechanistic insights of substituted methanone compounds have been a subject of extensive research. Studies like those by Anga et al. (2014) involve synthesizing and analyzing the structures of these compounds, which provides valuable information for potential applications in various fields, including materials science (Anga, Biswas, Kottalanka, Mallik, & Panda, 2014).
Applications in Organic Electronics
In the field of organic electronics, compounds containing phenyl-methanone units like this compound have been explored for their electrochemical and electrochromic properties. Hu et al. (2013) synthesized materials with these units, revealing promising optical contrasts and fast switching times, indicating potential use in electronic display technologies (Hu, Zhang, Lv, Ouyang, Fu, & Zhang, 2013).
Properties
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-9-8-12(10(2)15-9)13(14)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBHEOGZBSZWCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615345 | |
| Record name | (2,5-Dimethylthiophen-3-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15271-04-2 | |
| Record name | (2,5-Dimethyl-3-thienyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15271-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethylthiophen-3-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate](/img/structure/B3105271.png)
![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105281.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B3105293.png)

![4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide](/img/structure/B3105319.png)





![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)
